molecular formula C30H28O6 B11154542 ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154542
M. Wt: 484.5 g/mol
InChI Key: IIFXMBRKMWKZJL-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C29H26O6 This compound is characterized by its unique structure, which includes a biphenyl group, a chromenone core, and an ethyl ester group

Preparation Methods

The synthesis of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves several steps. One common synthetic route includes the reaction of 4-biphenylyl acetic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with 4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antioxidant properties may involve the scavenging of free radicals and the upregulation of antioxidant defense mechanisms.

Comparison with Similar Compounds

Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H28O6

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C30H28O6/c1-4-34-28(32)17-15-25-19(2)24-14-16-27(20(3)29(24)36-30(25)33)35-18-26(31)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-14,16H,4,15,17-18H2,1-3H3

InChI Key

IIFXMBRKMWKZJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)OC1=O)C

Origin of Product

United States

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